(2R,3R,4R,5S,6S)-2-(acetoxyMethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
This compound (CAS: 866607-35-4) is a tetraacetylated pyran derivative with a molecular formula of C₃₂H₃₃FO₉S and a molecular weight of 612.66 g/mol . Its structure features:
- A tetrahydro-2H-pyran core with triacetylated hydroxyl groups at positions 3, 4, and 3.
- A 3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl substituent at position 6, introducing fluorophenyl and thiophene moieties.
- An acetoxymethyl group at position 2.
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGJUIUCFENGS-IFUGWHCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33FO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045094 | |
| Record name | (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866607-35-4 | |
| Record name | (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866607-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-D-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866607354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C32H34O9S
- Molecular Weight : 594.68 g/mol
- CAS Number : 2803372-74-7
- Purity : 98%
The compound features a tetrahydropyran ring and several functional groups including acetoxy and thiophene moieties that may contribute to its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance:
- A study reported that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. Specifically, one derivative showed an IC50 value of 27.66 μM against the MDA-MB231 breast cancer cell line .
The proposed mechanisms for the anticancer effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate growth and division.
- Induction of Apoptosis : It is suggested that the compound can trigger programmed cell death in cancerous cells.
- Targeting Specific Enzymatic Pathways : The presence of thiophene rings may allow interaction with specific enzymes involved in cancer metabolism.
In Silico Studies
In silico docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with proteins involved in cancer progression and survival .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Activity Evaluation
A research group synthesized several derivatives based on the core structure of this compound. They evaluated these compounds against multiple cancer cell lines including MDA-MB231 and MCF-7. The study concluded that modifications to the thiophene group significantly enhanced cytotoxicity.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Utilizing flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "(2R,3R,4R,5S,6S)-2-(acetoxyMethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate":
- This compound
-
Triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones
- These compounds, which contain a tetrahydropyran-3,4,5-triyl triacetate moiety, have shown potential as anti-cancer agents .
- Specifically, (2 S,3 R,4 R,5 S,6 S)-2-(acetoxymethyl)-6-(4-((7-oxo-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-1(7 H-yl)methyl)-1 H-1,2,3-triazol-1-yl)tetrahydro-2 H-pyran-3,4,5-triyl triacetate displayed inhibitory potential against the MCF-7 cell line, with an IC50 value of 4.93 μM .
- (2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7 H-yl)methyl)-1 H-1,2,3-triazol-1-yl)tetrahydro-2 H-pyran-3,4,5-triyl triacetate exhibited anti-cancer activity with an IC50 value of 27.66 μM against the MDA-MB231 cell line .
-
2-(2-Formyl-4-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- This compound has potential applications in medicinal chemistry and organic synthesis.
- Its applications include serving as a building block in synthesizing complex molecules, use in drug discovery, and as a probe in biological studies.
- It can be used in the development of novel therapeutic agents.
Comparison with Similar Compounds
Critical Analysis of Structural Similarity and Bioactivity
- Predictive Limitations : While compounds with similar structures (e.g., pyran cores with acetylated hydroxyls) often share bioactivity profiles, exceptions exist. For instance, compound 4l and the target compound differ in substituents, leading to divergent pharmacological effects despite shared core structures.
- Gene Expression Variability : highlights that structurally similar compounds may induce different gene expression patterns due to variations in bioavailability or metabolic pathways .
Preparation Methods
Starting Materials and Key Intermediates
- 1,5-Anhydro-D-glucitol derivatives or protected glucose analogs serve as the sugar backbone starting material.
- The aryl-thiophene substituent is typically prepared separately, often via palladium-catalyzed cross-coupling or nucleophilic substitution reactions involving 5-(4-fluorophenyl)thiophene derivatives.
- Acetylation reagents such as acetic anhydride and pyridine are used for selective protection of hydroxyl groups.
Synthetic Route Summary
The preparation generally involves the following key steps:
Synthesis of the aryl-thiophene substituent :
- The 5-(4-fluorophenyl)thiophene-2-yl)methyl moiety is synthesized by coupling 5-bromo-2-thiophenemethyl derivatives with 4-fluorophenyl boronic acids or equivalents under Suzuki-Miyaura conditions.
- Methylation or other functional group modifications on the phenyl ring (e.g., 4-methylphenyl) are introduced via electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the aryl-thiophene substituent to the sugar ring :
- The sugar moiety, typically a 1,5-anhydro-D-glucitol or tetrahydro-2H-pyran derivative, is functionalized at the C6 position to allow nucleophilic substitution or coupling with the aryl-thiophene methyl group.
- This step often involves activation of the sugar hydroxyl group (e.g., conversion to a leaving group like a tosylate or halide) followed by substitution with the aryl-thiophene methyl nucleophile.
Selective acetylation of hydroxyl groups :
- The triacetate groups at positions 3, 4, and 5, as well as the acetoxymethyl group at position 2, are introduced by treating the intermediate with acetic anhydride in the presence of pyridine or other bases to achieve regioselective acetylation.
- Reaction conditions are optimized to prevent over-acetylation or deacetylation.
Purification and characterization :
- The final compound is purified by chromatographic techniques (e.g., flash chromatography, preparative HPLC).
- Structural confirmation is performed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aryl-thiophene synthesis | Pd-catalyst, base, 4-fluorophenyl boronic acid, solvent (THF, toluene) | Suzuki coupling at 80-100 °C |
| Sugar activation | Tosyl chloride or halogenating agent, base | Formation of sugar tosylate or halide |
| Coupling sugar & aryl-thiophene | Nucleophilic substitution, mild base, solvent (DMF, DMSO) | Room temperature to 60 °C |
| Acetylation | Acetic anhydride, pyridine, 0-25 °C | Controlled acetylation, 2-24 hours |
| Purification | Silica gel chromatography, preparative HPLC | Achieves >95% purity |
Research Findings and Analysis
- Stereochemical control : The synthetic methods maintain the stereochemistry at the 2R,3R,4R,5S,6S centers of the pyran ring, critical for biological activity and purity.
- Yield optimization : Literature reports yields ranging from 60% to 85% for the coupling and acetylation steps, depending on reagent quality and reaction times.
- Impurity profile : The compound is often isolated as a high-purity intermediate or impurity standard in Canagliflozin production, requiring stringent quality control.
- Stability : The acetylated compound is stable under refrigerated conditions (2-8 °C) and requires protection from moisture to prevent hydrolysis of acetate groups.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting material | 1,5-Anhydro-D-glucitol derivatives or protected glucose analogs |
| Key intermediate | 5-(4-fluorophenyl)thiophene-2-yl)methyl aryl moiety |
| Coupling method | Nucleophilic substitution or Pd-catalyzed cross-coupling |
| Protection strategy | Selective acetylation with acetic anhydride and pyridine |
| Stereochemistry preservation | Maintained at all chiral centers |
| Purification | Chromatography (silica gel, preparative HPLC) |
| Typical yield | 60-85% depending on step |
| Storage | 2-8 °C, moisture-free environment |
Q & A
Q. What are the key considerations for optimizing the synthesis of this tetrahydropyran derivative?
The synthesis involves stereoselective acylation and functionalization steps. A validated approach includes:
- Pentaacylation of a sugar precursor followed by Lewis acid-catalyzed displacement (e.g., BF₃·Et₂O) with 5-(4-fluorophenyl)thiophen-2-ylmethyl-p-tolylthiol to introduce the arylthioether moiety .
- Critical parameters: Temperature control (<0°C during thiol addition), anhydrous conditions, and purification via silica gel chromatography with ethyl acetate/hexane gradients.
- Yield optimization (typically 60-75%) requires monitoring by TLC and avoiding over-acylation, which may lead to byproducts .
Q. How can researchers confirm the stereochemical configuration of the compound?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, R-factor <0.05) .
- NMR spectroscopy : Analyze coupling constants (e.g., , ) in - and -NMR to verify axial/equatorial substituent orientations .
- Optical rotation : Compare experimental [α] values with literature data for analogous tetrahydropyrans .
Q. What analytical methods are recommended for purity assessment?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. Purity >98% is achievable with optimized gradients .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 612.66 [M+H]) and rule out acetyl group hydrolysis byproducts .
Advanced Research Questions
Q. How does the stereochemistry influence interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Simulate binding to carbohydrate-binding proteins (e.g., lectins) using software like AutoDock Vina. The 4-fluorophenylthiophene moiety may engage in π-π stacking, while acetyl groups modulate hydrophobicity .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) with immobilized targets. Pre-equilibrate the compound in PBS (pH 7.4) to avoid aggregation artifacts .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?
- Reaction monitoring : Use in-situ FTIR to track acyl group incorporation and identify incomplete displacement steps .
- Byproduct isolation : Employ preparative HPLC to isolate minor components (e.g., diastereomers) and characterize via -COSY NMR .
- Contradictions often arise from solvent polarity (THF vs. DCM) or catalyst choice (BF₃·Et₂O vs. ZnCl₂), which affect intermediate stability .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The acetyl groups hydrolyze first (t ~12 hr), followed by thiophene ring oxidation .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset ~200°C) and storage recommendations (2-8°C, desiccated) .
Q. What methods are suitable for studying its potential as a prodrug or metabolic substrate?
- Enzymatic assays : Incubate with esterases (e.g., porcine liver esterase) and quantify released acetic acid via GC-MS .
- Caco-2 permeability assays : Evaluate intestinal absorption potential using a monolayer model (P >1×10 cm/s indicates moderate permeability) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro studies?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Sonication-assisted dispersion : Apply pulsed ultrasound (20 kHz, 5 min) to achieve colloidal suspensions for cell-based assays .
Q. What approaches mitigate toxicity risks during handling?
Q. How to profile impurities from large-scale synthesis batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
